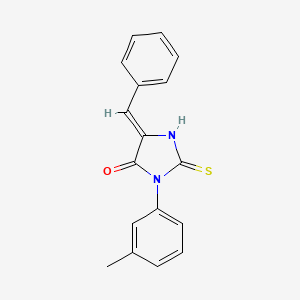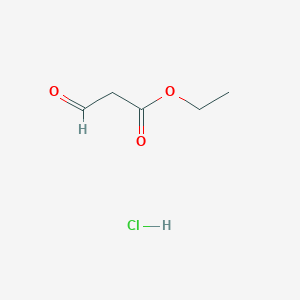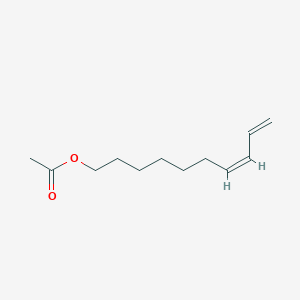
5-Benzylidene-2-thioxo-3-(m-tolyl)imidazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Benzylidene-2-thioxo-3-(m-tolyl)imidazolidin-4-one is a heterocyclic compound that belongs to the class of imidazolidinones This compound is characterized by the presence of a benzylidene group, a thioxo group, and a tolyl group attached to the imidazolidinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzylidene-2-thioxo-3-(m-tolyl)imidazolidin-4-one typically involves the condensation of appropriate aldehydes with thiosemicarbazides under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Benzylidene-2-thioxo-3-(m-tolyl)imidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzylidene group can be reduced to form the corresponding benzyl derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) is typical.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
5-Benzylidene-2-thioxo-3-(m-tolyl)imidazolidin-4-one has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential as a therapeutic agent in treating certain diseases.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Benzylidene-2-thioxo-3-(m-tolyl)imidazolidin-4-one involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The benzylidene group can interact with aromatic residues in proteins, affecting their function. These interactions can disrupt cellular processes, leading to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Benzylidene-2-thioxo-3-p-tolyl-thiazolidin-4-one
- 5-Benzylidene-3-(4-methoxy-phenyl)-2-thioxo-thiazolidin-4-one
- 5-(3-Benzyloxy-benzylidene)-2-thioxo-3-m-tolyl-thiazolidin-4-one
Uniqueness
5-Benzylidene-2-thioxo-3-(m-tolyl)imidazolidin-4-one is unique due to its specific substitution pattern on the imidazolidinone ring, which imparts distinct chemical and biological properties. The presence of the m-tolyl group differentiates it from other similar compounds, potentially leading to different reactivity and biological activity profiles.
Propiedades
Fórmula molecular |
C17H14N2OS |
|---|---|
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
(5Z)-5-benzylidene-3-(3-methylphenyl)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C17H14N2OS/c1-12-6-5-9-14(10-12)19-16(20)15(18-17(19)21)11-13-7-3-2-4-8-13/h2-11H,1H3,(H,18,21)/b15-11- |
Clave InChI |
FQYFEKWJSHXUAH-PTNGSMBKSA-N |
SMILES isomérico |
CC1=CC(=CC=C1)N2C(=O)/C(=C/C3=CC=CC=C3)/NC2=S |
SMILES canónico |
CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC=CC=C3)NC2=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(Benzyloxy)carbonyl]-L-Isoleucyl-L-Leucine](/img/structure/B12942513.png)
![tert-Butyl 9-methylene-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B12942516.png)
![N-(spiro[3.4]octan-2-ylmethyl)propan-2-amine](/img/structure/B12942518.png)



![Acetamide, N-[[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]methyl]-](/img/structure/B12942547.png)


![Ethyl (4aR,9bS)-6-bromo-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indole-5-carboxylate](/img/structure/B12942563.png)

![Sodium 4-(7-carboxy-2-(2-(3-(2-(7-carboxy-1,1-dimethyl-3-(4-sulfonatobutyl)-1H-benzo[e]indol-2(3H)-ylidene)ethylidene)-2-chlorocyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)butane-1-sulfonate](/img/structure/B12942584.png)
![2-Cyano-N-[2-(1H-imidazol-5-yl)ethyl]acetamide](/img/structure/B12942588.png)

